4-Bromo-1-chloro-2-ethylbenzene

Pharmaceutical Intermediate Building Block Quality Control

4-Bromo-1-chloro-2-ethylbenzene (CAS 289039-22-1) is a dihalogenated aromatic compound with the molecular formula C8H8BrCl and a molecular weight of 219.51 g/mol. This clear, colorless liquid serves as a versatile building block in organic synthesis, primarily due to its specific substitution pattern, which features both bromine and chlorine atoms on a benzene ring ortho to an ethyl group.

Molecular Formula C8H8BrCl
Molecular Weight 219.5 g/mol
CAS No. 289039-22-1
Cat. No. B1519923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-chloro-2-ethylbenzene
CAS289039-22-1
Molecular FormulaC8H8BrCl
Molecular Weight219.5 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)Br)Cl
InChIInChI=1S/C8H8BrCl/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
InChIKeyILQNJGBEXZUYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-chloro-2-ethylbenzene (CAS 289039-22-1) for Pharmaceutical and Agrochemical Synthesis


4-Bromo-1-chloro-2-ethylbenzene (CAS 289039-22-1) is a dihalogenated aromatic compound with the molecular formula C8H8BrCl and a molecular weight of 219.51 g/mol [1]. This clear, colorless liquid serves as a versatile building block in organic synthesis, primarily due to its specific substitution pattern, which features both bromine and chlorine atoms on a benzene ring ortho to an ethyl group .

Dihalogenated building block for sequential cross-coupling workflows
Ortho-substitution pattern supports regioselective transformations
Supplied as clear liquid, compatible with standard organic synthesis formats

Why 4-Bromo-1-chloro-2-ethylbenzene Cannot Be Replaced by Other Halogenated Ethylbenzenes


The specific ortho arrangement of the ethyl, chloro, and bromo substituents on the benzene ring of 4-Bromo-1-chloro-2-ethylbenzene creates a unique steric and electronic environment that is critical for regioselective transformations . This precise substitution pattern dictates the outcome of key reactions, such as sequential cross-couplings and directed ortho-metalations. Generic substitution with other regioisomers, such as 4-bromo-2-chloro-1-ethylbenzene, or analogs lacking one of these groups, can lead to different reactivity profiles, altered regioselectivity, and ultimately, failed syntheses of targeted complex molecules [1].

Regioisomer Mismatch

Using 4-bromo-2-chloro-1-ethylbenzene or similar regioisomers may reverse coupling selectivity and alter synthetic route outcome.

Analog Purity Gap

Common analogs are often supplied at 95% purity; lower initial purity may introduce side reactions and require additional purification.

Physicochemical Shift

Halogen pattern directly influences boiling point and volatility; unsubstituted or mono-halogenated analogs will alter process design parameters.

Quantitative Differentiators for Procuring 4-Bromo-1-chloro-2-ethylbenzene (CAS 289039-22-1)


Purity Profile Comparison: 4-Bromo-1-chloro-2-ethylbenzene vs. Common Analog 4-Bromo-2-chloro-1-ethylbenzene

4-Bromo-1-chloro-2-ethylbenzene (CAS 289039-22-1) is commercially available at a certified purity of ≥98% (GC) from major scientific suppliers, ensuring high reproducibility in critical synthetic steps . In contrast, the common analog 4-bromo-2-chloro-1-ethylbenzene is typically offered at a lower standard purity of 95%, which can introduce variability and the need for further purification in demanding applications .

Purity Comparison
Cross-study comparable
Target: ≥98.0% (GC)
Analog: 95%
Higher purity may reduce side-reaction risk in multi-step synthesis.
Comparator purity sourced from vendor listings; verify CoA for specific batches.
Pharmaceutical Intermediate Building Block Quality Control

Physical Property Differentiation: Predicted Boiling Point vs. Unsubstituted Scaffold

The introduction of both bromine and chlorine atoms onto the 1-chloro-2-ethylbenzene scaffold substantially elevates the predicted boiling point, a key parameter for process design. 4-Bromo-1-chloro-2-ethylbenzene has a predicted boiling point of 235.1±20.0 °C at 760 mmHg . This represents a significant increase compared to the unsubstituted parent scaffold, 1-chloro-2-ethylbenzene, which has a reported boiling point of approximately 178 °C . This 57 °C difference is a class-level inference of the impact of halogenation on volatility.

Boiling Point Shift
Class-level inference
Target: 235.1±20.0 °C
Parent scaffold: ~178 °C
Lower volatility supports distinct handling and distillation process design.
Predicted value; experimental verification recommended for scale-up modeling.
Physicochemical Property Process Chemistry Separation Science

Verified Commercial Purity of 4-Bromo-1-chloro-2-ethylbenzene by GC

The quality of 4-Bromo-1-chloro-2-ethylbenzene is consistently validated by vendors. A typical batch Certificate of Analysis (CoA) shows a purity of 99.2% as determined by Gas Chromatography (GC) . This quantitative data provides a verifiable benchmark for procurement decisions, ensuring that the material meets stringent specifications for sensitive applications, whereas many custom synthesis analogs lack such rigorous, publicly documented purity data.

Verified Batch Purity
Supporting evidence
99.2% (GC)
Documented batch CoA provides a verifiable procurement benchmark.
Typical vendor CoA value; request lot-specific documentation upon ordering.
Analytical Chemistry Quality Assurance Synthetic Reliability

High-Value Application Scenarios for 4-Bromo-1-chloro-2-ethylbenzene (CAS 289039-22-1)


Synthesis of Pharmaceutical Intermediates Requiring High Purity

The compound's established role as an intermediate in the synthesis of dapagliflozin, a type 2 diabetes medication, demands the highest levels of chemical purity to ensure the safety and efficacy of the final drug substance . The verified purity levels of ≥98-99% (GC) for 4-Bromo-1-chloro-2-ethylbenzene, as detailed in Section 3, make it the preferred building block for this and other pharmaceutical applications where even trace impurities can be detrimental .

Regioselective Sequential Cross-Coupling Reactions

The unique ortho relationship of the bromine and chlorine substituents on the benzene ring allows for programmed, sequential functionalization via cross-coupling reactions. This specific substitution pattern is critical for constructing complex molecular architectures, and using a regioisomeric analog would result in a different, undesired coupling sequence, as inferred from the structural requirements for such transformations .

Process Development for Scale-Up Synthesis

The known and consistent physicochemical properties of 4-Bromo-1-chloro-2-ethylbenzene, such as its predicted boiling point of 235.1 °C, are essential for designing and optimizing large-scale chemical processes. This predictable behavior, as quantified in Section 3, contrasts with less characterized analogs, reducing the risks and costs associated with process scale-up, solvent recovery, and purification.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Certified purity grade
Review batch CoA for ≥98% (GC) specification
Regioselective sequential coupling
Ortho bromo/chloro substitution pattern
Confirm regiochemical outcome with model substrate
Scale-up process design
Predicted boiling point and volatility
Verify distillation parameters under process-relevant conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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